Methyl 3-aminobenzoate

描述

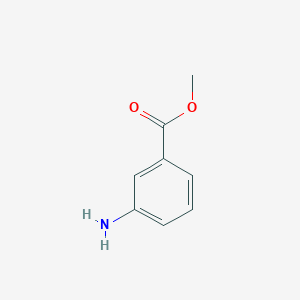

Methyl 3-aminobenzoate (CAS 4518-10-9) is an aromatic ester with the molecular formula C₈H₉NO₂. Structurally, it consists of a benzoate backbone with an amino group (-NH₂) at the meta position and a methyl ester (-COOCH₃) at the carboxyl group (SMILES: COC(=O)c1cccc(N)c1) .

属性

IUPAC Name |

methyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNXXPBYLGWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063506 | |

| Record name | Benzoic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4518-10-9 | |

| Record name | Methyl 3-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4518-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004518109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-aminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T278MY2TG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Procedure

In a typical procedure, 3-aminobenzoic acid is dissolved in methanol under cooled conditions (0°C), followed by dropwise addition of thionyl chloride. The mixture is refluxed for 24 hours, during which the acid chloride intermediate reacts with methanol to yield the ester. The reaction proceeds as follows:

Key advantages include high yields (reported up to 100%) and minimal side reactions due to the absence of strong acidic conditions that might protonate the amino group.

Optimization and Practical Considerations

-

Solvent and Catalyst : Methanol serves as both solvent and nucleophile, eliminating the need for additional catalysts.

-

Temperature Control : Initial cooling prevents exothermic side reactions, while reflux ensures complete conversion.

-

Workup : Post-reaction, the mixture is concentrated under reduced pressure, and the product is purified via recrystallization or chromatography.

Fischer Esterification with Sulfuric Acid Catalyst

Fischer esterification, a classical method for ester synthesis, employs sulfuric acid (H₂SO₄) as a catalyst to facilitate the equilibrium-driven reaction between 3-aminobenzoic acid and methanol.

Reaction Dynamics

The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol and dehydration:

To shift the equilibrium toward ester formation, excess methanol or water removal (e.g., via azeotropic distillation) is employed.

Challenges and Adaptations

-

Amino Group Sensitivity : The amino group’s basicity may lead to protonation under strongly acidic conditions, necessitating careful pH control or protective group strategies.

-

Yield Limitations : Equilibrium constraints typically result in moderate yields (~60–70%) unless driven by excess reagents or continuous water removal.

Comparative Analysis of Methods

Experimental Data and Optimization

Thionyl Chloride Method (Case Study)

化学反应分析

Types of Reactions: Methyl 3-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions.

Major Products:

Oxidation: Nitrobenzoates.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagent used.

科学研究应用

Pharmaceutical Applications

Methyl 3-aminobenzoate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential as local anesthetics. For example, research indicates that compounds derived from this compound exhibit local anesthetic effects similar to established anesthetics like tetracaine and pramocaine .

Case Study: Local Anesthetic Development

A study designed and synthesized several benzoate compounds based on this compound. Biological activity evaluations showed promising results in local anesthesia, demonstrating its potential for developing new anesthetic agents .

Organic Synthesis

In organic chemistry, this compound serves as a key building block for synthesizing various organic compounds. It is particularly useful in peptide synthesis due to its reactive functional groups that facilitate coupling reactions.

Table: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Peptide Synthesis | Used as a coupling agent in solution phase reactions |

| Esterification Reactions | Acts as a reactant for forming esters with alcohols |

Agrochemical Applications

The compound is also utilized in the agrochemical industry as an intermediate for developing pesticides and herbicides. Its ability to form various derivatives allows for the modification of biological activity against pests.

Example: Pesticide Development

Research has shown that derivatives of this compound can enhance the efficacy of certain agrochemicals, leading to improved pest control strategies .

Dye Industry

This compound is employed in the dye industry for synthesizing azo dyes and other colorants. Its amino group can participate in electrophilic aromatic substitution reactions, making it suitable for creating vibrant dyes.

Table: Dye Synthesis Applications

| Dye Type | Application |

|---|---|

| Azo Dyes | Intermediate for azo dye synthesis |

| Reactive Dyes | Used in dyeing processes |

Fluorescent Probes

Recent advancements have seen the use of this compound in designing fluorescent probes for detecting metal ions. A novel receptor was synthesized incorporating this compound as a chelating center, demonstrating high selectivity for copper ions among other metal ions .

Case Study: Metal Ion Detection

The receptor exhibited significant changes in emission intensity upon interaction with copper ions, showcasing its potential application in environmental monitoring and analytical chemistry .

作用机制

The mechanism of action of methyl 3-aminobenzoate, particularly in its role as a precursor for local anesthetics, involves the inhibition of sodium ion channels on nerve membranes. By binding to these channels, it reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in local anesthesia .

相似化合物的比较

Key Properties:

- Physical State : White to brown crystals or chunks with a melting point ≥42°C .

- Spectroscopic Data :

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Meta vs. Para Substitution

The position of the amino group significantly impacts physical and biological properties:

| Compound | CAS | Substituent Position | Odor Profile | Vapor Pressure | Key Applications |

|---|---|---|---|---|---|

| Methyl anthranilate | 134-20-3 | Ortho (2-amino) | Strong, grape-like | High | Flavoring, olfactory studies |

| Methyl 3-aminobenzoate | 4518-10-9 | Meta (3-amino) | Faint or odorless | Low | Drug synthesis, intermediates |

| Methyl 4-aminobenzoate | 619-45-4 | Para (4-amino) | Odorless | Very low | Sunscreen agents (rarely used) |

- Substitution Effects: Ortho-Substituted Esters (e.g., methyl anthranilate): Higher vapor pressure and stronger odors due to reduced steric hindrance, making them effective olfactory stimuli . Meta-/Para-Substituted Esters: Lower vapor pressure limits their use in odorant studies.

Ester Derivatives: Methyl vs. Ethyl vs. Tert-Butyl

The nature of the ester group influences solubility, stability, and bioactivity:

- Functional Comparisons: Ethyl 3-Aminobenzoate Methanesulfonate: The methanesulfonate salt improves water solubility, enabling its use as an anesthetic in aquatic research. It blocks sodium channels, inducing sedation . tert-Butyl Ester: The bulky tert-butyl group protects the amino group during synthetic reactions, reducing unwanted side reactions .

Functional Group Modifications: Amino vs. Hydroxy vs. Azo

Replacing the amino group alters reactivity and biological activity:

- Azo Dye Synthesis: this compound’s amino group is diazotized to form azo dyes. However, unprotected 3-aminobenzoic acid derivatives decompose during diazotization, necessitating ester protection .

Biodegradation and Environmental Impact

- 3-Aminobenzoate Degradation: Bacterial strains (e.g., Comamonas sp.) metabolize 3-aminobenzoate via 5-aminosalicylate intermediates, which undergo ring cleavage by 5-aminosalicylate 1,2-dioxygenase .

- Ester vs. Acid Forms: this compound’s ester group may slow degradation compared to the free acid (3-aminobenzoic acid), impacting environmental persistence.

生物活性

Methyl 3-aminobenzoate, also known as m-aminobenzoic acid methyl ester, is an organic compound with the molecular formula CHNO. It has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

This compound is characterized by its aromatic structure, which contributes to its reactivity and biological activity. The compound typically appears as a white crystalline solid and is soluble in organic solvents.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 151.17 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in ethanol and acetone |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies, it has shown effectiveness against various microbial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values indicate its potency against these pathogens. For instance, it exhibited comparable activity to standard antibiotics such as ampicillin and antifungal agents like clotrimazole .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with liver and breast cancers. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal fibroblast cell lines .

Case Study: Anticancer Effects

- Cell Lines Tested: HepG2 (liver carcinoma), MCF7 (breast carcinoma)

- Results: Significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Other Pharmacological Activities

This compound has also been investigated for additional pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Local Anesthetic Effect : Some derivatives of this compound have been evaluated for their local anesthetic properties, showing comparable effects to established anesthetics like tetracaine .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Metal Ion Chelation : As a chelating agent, it may bind metal ions, influencing enzymatic activities and cellular functions.

- Cellular Signaling Pathways : It has been shown to modulate pathways involved in cell growth and apoptosis, particularly through interactions with MAP kinases .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

常见问题

Q. What are the common synthetic routes for preparing methyl 3-aminobenzoate, and how can researchers optimize reaction yields?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, it reacts with 4-nitrophenylchloroformate in dichloromethane under nitrogen at 0°C, catalyzed by pyridine to form intermediates like 3-(N-phthalimidyl)benzamide derivatives . Optimization strategies include controlling stoichiometric ratios (e.g., 1.15 equiv. of this compound) and using bases like DIPEA to enhance reactivity . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : Confirms molecular structure by identifying aromatic proton environments (e.g., meta-substitution patterns) and ester/amine functional groups.

- Mass spectrometry (MS) : Validates molecular weight and purity, especially for intermediates like methyl 3-(N-phthalimidyl)benzoate (C₁₅H₁₀N₂O₄) .

- HPLC : Assesses purity (>98% for pharmacological studies) .

- Melting point analysis : Detects impurities in crystalline derivatives .

Q. How should this compound be handled safely in laboratory settings?

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers away from oxidizing agents.

- In case of exposure, rinse affected areas with water and consult a physician .

Advanced Research Questions

Q. What role does this compound play in studying hydrogen-bonding patterns in crystalline materials?

this compound derivatives are used to analyze hydrogen-bonding networks via graph set analysis. For example, crystallographic studies with SHELXL can resolve intermolecular interactions (e.g., N–H···O bonds) and predict packing motifs. This is critical for designing materials with tailored solubility or stability .

Q. How can researchers resolve contradictions in kinetic data during catalytic applications of this compound derivatives?

Derivatives like 3-(N-phthalimidyl)benzamides are used in palladium-catalyzed reactions. Discrepancies in reaction rates may arise from steric hindrance or solvent effects. Systematic studies should:

- Compare turnover frequencies (TOF) under varying temperatures and solvent polarities.

- Use computational modeling (DFT) to map transition states.

- Validate with kinetic isotope effects (KIEs) to identify rate-limiting steps .

Q. What enzymatic pathways degrade this compound, and how can their kinetics be modeled?

Comamonas sp. strain QT12 expresses 3-aminobenzoate 6-monooxygenase (MabA), which oxidizes this compound with NADH as a cofactor. Key kinetic parameters:

Q. How does this compound contribute to structure-activity relationship (SAR) studies in drug discovery?

this compound is a scaffold for synthesizing mGluR5 negative allosteric modulators (NAMs). SAR strategies include:

- Modifying the ester group to improve blood-brain barrier permeability.

- Introducing substituents (e.g., phthalimidyl) to enhance binding affinity.

- Validating with functional HTS and electrophysiology assays .

Methodological Considerations

Q. What experimental design considerations are critical for crystallizing this compound derivatives?

- Use slow evaporation of solvents like dichloromethane or ethanol to grow single crystals.

- Employ SHELXD for phase determination and SHELXL for refinement.

- Analyze hydrogen-bonding networks with Mercury software to identify graph set motifs (e.g., rings) .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。